molecular formula C15H17BO2 B1324287 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane CAS No. 22871-77-8

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane

Cat. No. B1324287
CAS RN: 22871-77-8
M. Wt: 240.11 g/mol
InChI Key: VWRKQVBSFBSIOI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a chemical compound with the molecular formula C15H17BO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is 1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a solid substance at room temperature . It has a molecular weight of 240.11 .

Scientific Research Applications

  • Crystallography

    • The compound has been studied in the field of crystallography .
    • In the crystal structure of the title compound, molecules are linked into chains by C—H⋯O hydrogen bonds .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The results showed that in the crystal structure of the compound, molecules are linked into chains by C—H⋯O hydrogen bonds .
  • Medicinal Chemistry

    • The compound has been used in the design, synthesis, and biological evaluation of a novel group of aromatic triazine-methylpiperazines .
    • The new compounds were synthesized and their affinities for serotonin 5-HT 6, 5-HT 1A, 5-HT 2A, 5-HT 7, and dopamine D 2 receptors were evaluated .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The most active compounds found in each modification line were examined for anti-obesity and anti-depressive-like activity in vivo .
  • Computer-Aided Drug Design

    • This compound has been used in the design, synthesis, and biological evaluation of a novel group of aromatic triazine-methylpiperazines, with a hydantoin spacer between 1,3,5-triazine and the aromatic fragment .
    • The new compounds were synthesized and their affinities for serotonin 5-HT 6, 5-HT 1A, 5-HT 2A, 5-HT 7, and dopamine D 2 receptors were evaluated .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The most active compounds found in each modification line were examined for anti-obesity and anti-depressive-like activity in vivo .
  • Patent Applications

    • The compound is mentioned in a patent application, indicating its potential use in the development of new chemical entities .
    • The specific scientific field, application, methods, and results are not detailed in the patent abstract .
  • Pharmaceutical Research

    • This compound has been used in the design, synthesis, and biological evaluation of a novel group of aromatic triazine-methylpiperazines, with a hydantoin spacer between 1,3,5-triazine and the aromatic fragment .
    • The new compounds were synthesized and their affinities for serotonin 5-HT 6, 5-HT 1A, 5-HT 2A, 5-HT 7, and dopamine D 2 receptors were evaluated .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The most active compounds found in each modification line were examined for anti-obesity and anti-depressive-like activity in vivo .
  • Chemical Engineering

    • The compound is mentioned in a patent application, indicating its potential use in the development of new chemical entities .
    • The specific scientific field, application, methods, and results are not detailed in the patent abstract .

Safety And Hazards

The safety information available indicates that 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,5-dimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKQVBSFBSIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629150
Record name 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane

CAS RN

22871-77-8
Record name 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Chen, DH Chen, PQ Huang - Cell Reports Physical Science, 2023 - cell.com
The direct transformation of amides has attracted considerable attention in recent years, which has resulted in many valuable synthetic methods. However, the direct, catalytic …
Number of citations: 2 www.cell.com
BM Rosen - 2009 - search.proquest.com
Abstract Development of complex supramolecular and macromolecular systems is driven by the development of new enabling synthetic methodologies. The demands placed upon …
Number of citations: 3 search.proquest.com
E Kıbrıs - 2016 - search.proquest.com
3-Substitution reactions of allylic compounds having a good leaving group is a prominent method in Organic Chemistry for the synthesis of new allylic reagents with an exchanged …
Number of citations: 3 search.proquest.com

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